molecular formula C18H19NO3S B2627369 Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate CAS No. 1396749-32-8

Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate

Cat. No.: B2627369
CAS No.: 1396749-32-8
M. Wt: 329.41
InChI Key: RUYRTGVQFYHVOO-UHFFFAOYSA-N
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Description

“Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Disposition and Metabolism

  • N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist being developed for insomnia treatment. It shows almost complete elimination over a 9-day period, primarily via feces (79%) and minimal urinary excretion (12%). SB-649868 and its metabolites, including an unusual hemiaminal metabolite, are principal circulating components in plasma (Renzulli et al., 2011).

Synthesis Methods

  • Methyl 4-aminobenzoate and related compounds have been used in oxindole synthesis via palladium-catalyzed CH functionalization, demonstrating the compound's utility in medicinal chemistry synthesis (Magano et al., 2014).

Crystal Structure Analysis

  • The synthesis and crystal structures of four novel thiophene/phenyl-piperidine hybrid chalcones have been determined, showcasing the structural versatility of such compounds (Parvez et al., 2014).

Biochemistry and Pharmacology

  • Novel (4-piperidinyl)-piperazine derivatives have been identified as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. These findings illustrate the therapeutic potential of related compounds in metabolic disorders (Chonan et al., 2011).

Antagonist Activity

  • Synthesis of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines with 5-HT2 antagonist activity has been achieved. This research underscores the potential use of these compounds in the development of new therapeutic agents (Watanabe et al., 1993).

Photophysical Properties

  • Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives have been synthesized, and their photophysical properties investigated, highlighting their unique characters in luminescence properties depending on the substituted group (Kim et al., 2021).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

methyl 4-(4-thiophen-2-ylpiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-22-18(21)15-6-4-14(5-7-15)17(20)19-10-8-13(9-11-19)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYRTGVQFYHVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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